Acetamide, N-(9-((4-((pentylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate
Description
The compound "Acetamide, N-(9-((4-((pentylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate" is a sulfonamide-containing acridinyl derivative. Its structure features a pentylsulfonyl group (-SO₂-C₅H₁₁) attached to an aniline moiety, which is further linked to an acridinyl-acetamide core. The methanesulfonate counterion enhances solubility and stability.
Properties
CAS No. |
53222-04-1 |
|---|---|
Molecular Formula |
C27H32N4O6S2 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(3-acetamidoacridin-9-yl)-[4-(pentylsulfonylamino)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C26H28N4O3S.CH4O3S/c1-3-4-7-16-34(32,33)30-20-12-10-19(11-13-20)28-26-22-8-5-6-9-24(22)29-25-17-21(27-18(2)31)14-15-23(25)26;1-5(2,3)4/h5-6,8-15,17,30H,3-4,7,16H2,1-2H3,(H,27,31)(H,28,29);1H3,(H,2,3,4) |
InChI Key |
AZBGYYQKZPJVFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)NC1=CC=C(C=C1)[NH2+]C2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(9-((4-((pentylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(9-((4-((pentylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Nucleophiles like amines, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetamide, N-(9-((4-((pentylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(9-((4-((pentylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Findings
However, this may reduce water solubility . The propyl analog (CAS 53222-00-7) has a documented boiling point of 811°C, which is likely lower than the hypothetical pentyl variant due to differences in molecular weight and van der Waals interactions .
Synthetic Routes :
- The methylsulfonyl analog (CAS 6544-91-8) and nitro/chloro-substituted compound () are synthesized via acetylation of sulfonamide precursors using acetic anhydride . The pentyl variant likely follows a similar pathway but requires pentylsulfonyl precursors.
Biological and Functional Relevance: The acridinyl core in the target compound may enable DNA intercalation, a property absent in pyridine/pyrimidine-based derivatives (). Nitro/chloro-substituted analogs () exhibit torsional strain in their nitro groups, which could influence reactivity in heterocyclic synthesis .
Applications :
- Shorter-chain analogs (methyl, propyl) are validated as intermediates for heterocycles like piperazinediones and thiadiazoles .
- Pyridine/pyrimidine derivatives () prioritize electronic modulation for specialized heterocyclic systems .
Contradictions and Limitations
- highlights nitro-group torsional strain, but its relevance to acridinyl derivatives remains unstudied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
